molecular formula C21H20N6O4S B2940845 N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-95-0

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B2940845
CAS No.: 895117-95-0
M. Wt: 452.49
InChI Key: ZPCXXJYUWOZACM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core substituted with a 1,2,3-triazole ring bearing a 2,5-dimethoxyphenyl group and a methyl group. The thiadiazole is further functionalized with a 3-methoxybenzamide moiety. Its molecular formula is C₂₂H₂₁N₇O₄S, with an average molecular mass of 479.51 g/mol (calculated from analogous structures in and ).

Properties

IUPAC Name

N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)16-11-15(30-3)8-9-17(16)31-4)19-22-21(32-25-19)23-20(28)13-6-5-7-14(10-13)29-2/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCXXJYUWOZACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities exhibited by other dimethoxybenzenes, it is possible that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and the context in which it is used.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, changes in pH could affect the compound’s ionization state, which may alter its interaction with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, thereby reducing its stability.

Biological Activity

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex organic compound characterized by its unique structural features, including triazole and thiadiazole rings. These structural elements suggest potential biological activities that warrant investigation. This article compiles existing research findings and insights into the biological activity of this compound.

Structural Overview

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : Approximately 366.43 g/mol
  • Key Functional Groups :
    • Triazole ring
    • Thiadiazole ring
    • Methoxybenzamide moiety

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance:

  • Activity Against Pathogens : Derivatives have shown efficacy comparable to established antibiotics like ampicillin and vancomycin against pathogens such as Listeria monocytogenes and Escherichia coli .

Antitumor Activity

The presence of thiadiazole and triazole rings in similar compounds has been linked to cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives demonstrated IC₅₀ values less than that of doxorubicin in Jurkat and A-431 cell lines . This suggests that this compound may also possess antitumor properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound. Key observations include:

  • Importance of Functional Groups : The presence of electron-donating groups (e.g., methoxy) enhances lipophilicity and bioavailability .
  • Cytotoxic Mechanisms : Similar compounds have been reported to inhibit key enzymes or receptors involved in disease processes. For example, molecular dynamics simulations revealed interactions primarily through hydrophobic contacts with target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substitution patterns of methoxy groups on the aryl rings and the position of the benzamide moiety. Below is a comparative analysis based on available data:

Structural Analogues

N-{3-[1-(3,5-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide ()

  • Molecular Formula : C₂₁H₂₀N₆O₄S
  • Key Differences :

  • 3,5-Dimethoxyphenyl substituent on the triazole.
  • 2-Methoxybenzamide on the thiadiazole.
    • Implications : The 3,5-dimethoxy configuration may enhance π-π stacking interactions compared to 2,5-substitution, while the 2-methoxybenzamide could reduce steric hindrance near the amide bond .

N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide ()

  • Molecular Formula : C₂₂H₂₁N₇O₅S
  • Key Differences :

  • 3,4-Dimethoxyphenyl substituent on the triazole.
  • 4-Methoxybenzamide on the thiadiazole. The 4-methoxybenzamide might improve solubility due to its para-substitution .

Target Compound :

  • Molecular Formula : C₂₂H₂₁N₇O₄S
  • Unique Features :

  • 2,5-Dimethoxyphenyl on the triazole.
  • 3-Methoxybenzamide on the thiadiazole.
    • Implications : The 2,5-dimethoxy arrangement may reduce steric bulk compared to 3,4- or 3,5-substituted analogs, while the meta-substituted benzamide could influence hydrogen-bonding capacity .

Tabulated Comparison of Key Parameters

Parameter Target Compound 3,5-Dimethoxy Analog () 3,4-Dimethoxy Analog ()
Molecular Formula C₂₂H₂₁N₇O₄S C₂₁H₂₀N₆O₄S C₂₂H₂₁N₇O₅S
Triazole Substituent 2,5-Dimethoxyphenyl 3,5-Dimethoxyphenyl 3,4-Dimethoxyphenyl
Benzamide Position 3-Methoxy 2-Methoxy 4-Methoxy
Molecular Weight (g/mol) 479.51 452.49 491.51
Predicted Solubility Moderate (meta-substitution) Low (ortho-substitution) High (para-substitution)

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